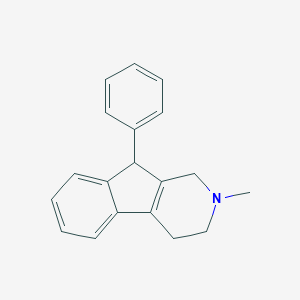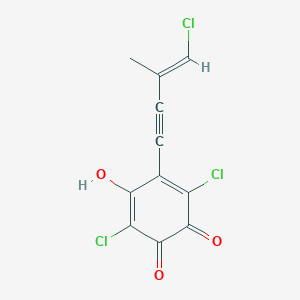
Lewis-b tetrasaccharide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lewis-b tetrasaccharide, also known as α-Fuc(1→2)-β-Gal-(1→3)-(α-Fuc-[1→4])-GlcNAc, is a complex carbohydrate that plays a significant role in glycobiology. It is a member of the Lewis blood group antigens, which are widely expressed in the proximal colon. During fetal development, Lewis-b antigens are found throughout the colon, but after birth, they gradually diminish in the distal colon . This tetrasaccharide is involved in various biological processes, including cell-cell adhesion and immune response modulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lewis-b tetrasaccharide typically involves a series of glycosylation reactions. One common approach starts with D-lactose as the base molecule. The synthesis proceeds through regioselective and β-stereospecific reactions to form the desired glycosidic linkages. For example, a Lewis-b hexasaccharide thioglycoside donor can be prepared through a linear approach starting from D-lactose . This donor is then coupled to various acceptors to extend the oligosaccharide structure.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in automated glycan assembly and enzymatic synthesis have made it possible to produce this tetrasaccharide on a larger scale. These methods involve the use of glycosyltransferases and other enzymes to catalyze the formation of glycosidic bonds under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: Lewis-b tetrasaccharide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.
Reduction: Reduction reactions can alter the aldehyde or ketone groups present in the tetrasaccharide.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as periodic acid or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various alkylating agents or acylating agents are used under mild conditions to introduce new groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Lewis-b tetrasaccharide has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: this compound is involved in cell-cell adhesion studies and immune response research.
Industry: The tetrasaccharide is used in the development of glycan-based therapeutics and diagnostic tools.
Mechanism of Action
The mechanism of action of Lewis-b tetrasaccharide involves its interaction with specific proteins and receptors on cell surfaces. It plays a crucial role in cell-cell adhesion by binding to selectins, which are cell adhesion molecules. This interaction facilitates the adhesion of leukocytes to endothelial cells, a critical step in the immune response. Additionally, this compound can modulate immune responses by interacting with various immune cells and influencing their activity.
Comparison with Similar Compounds
Lewis-b tetrasaccharide is unique among the Lewis antigens due to its specific glycosidic linkages. Similar compounds include:
Lewis-a tetrasaccharide (α-Fuc(1→4)-β-Gal-(1→3)-GlcNAc): Differing in the position of the fucose linkage.
Lewis-x trisaccharide (α-Fuc(1→3)-β-Gal-(1→4)-GlcNAc): Lacking one of the fucose residues.
Lewis-y tetrasaccharide (α-Fuc(1→2)-β-Gal-(1→4)-(α-Fuc-[1→3])-GlcNAc): Differing in the position of the fucose linkage.
This compound’s unique structure allows it to participate in specific biological interactions that are not possible with other Lewis antigens.
Properties
CAS No. |
80081-06-7 |
|---|---|
Molecular Formula |
C26H45NO19 |
Molecular Weight |
675.6 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)44-20-10(5-29)42-23(39)11(27-8(3)30)21(20)45-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)/t6-,7-,9+,10+,11+,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-/m0/s1 |
InChI Key |
OXNGKCPRVRBHPO-XLMUYGLTSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)O)CO)O)O)O |
Synonyms |
Fucα1-2Galβ1-3(Fucα1-4)GlcNAc |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[(2,3,4-trihydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)amino]pyrimidin-2-one](/img/structure/B164605.png)




![methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate](/img/structure/B164629.png)

